ALDH Inhibitory Potency: N,N-Diallyl-3-chloropropaneamide Contrasted with the Mono-Allyl Analog
The mono-allyl analog N-allyl-3-chloropropanamide (N1-allylchlorpropamide) is a potent in vivo inhibitor of hepatic aldehyde dehydrogenase (ALDH) in rats, producing a 4-fold elevation in ethanol-derived blood acetaldehyde levels relative to chlorpropamide control [1]. N,N-Diallyl-3-chloropropaneamide, bearing an additional N-allyl group, is structurally capable of generating the active n-propyl isocyanate species via a parallel non-enzymatic elimination mechanism; however, quantitative in vivo ALDH inhibition data for this specific diallyl derivative have not been reported. This evidence gap is critical for procurement: while the mono-allyl compound has validated biological activity, the diallyl variant may exhibit altered pharmacokinetics, steric hindrance affecting enzyme access, or differential metabolic bioactivation.
| Evidence Dimension | In vivo hepatic ALDH inhibition (blood acetaldehyde elevation fold-change vs. chlorpropamide) |
|---|---|
| Target Compound Data | No direct quantitative in vivo ALDH inhibition data available |
| Comparator Or Baseline | N-allyl-3-chloropropanamide: 4-fold increase in blood acetaldehyde vs. chlorpropamide (rat model) |
| Quantified Difference | Cannot be calculated due to absent target compound data |
| Conditions | Rat model; ethanol administration; blood acetaldehyde measurement; chlorpropamide as baseline comparator |
Why This Matters
If ALDH inhibition is the intended research application, the mono-allyl analog has proven potency while the diallyl compound remains unvalidated, making the diallyl compound a risky procurement for this endpoint without confirmatory testing.
- [1] Nagasawa, H.T., Elberling, J.A., Goon, D.J., Shirota, F.N. Latent alkyl isocyanates as inhibitors of aldehyde dehydrogenase in vivo. J. Med. Chem. 1995, 38, 1605-1611. PMID: 7990120. View Source
